(3-(Perfluoroethyl)phenyl)boronic acid
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Overview
Description
[3-(Pentafluoroethyl)phenyl]boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a pentafluoroethyl group. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pentafluoroethyl)phenyl]boronic acid typically involves the use of Grignard reagents or lithium reagents. One common method is the reaction of 3-bromo-1-(pentafluoroethyl)benzene with a boronic ester, followed by hydrolysis to yield the boronic acid. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods: Industrial production of [3-(pentafluoroethyl)phenyl]boronic acid may involve large-scale Grignard reactions or other organometallic methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Pentafluoroethyl)phenyl]boronic acid can undergo oxidation reactions to form phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(pentafluoroethyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its unique reactivity makes it valuable in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological molecules, making it useful in enzyme inhibition studies and drug design.
Industry: In materials science, [3-(pentafluoroethyl)phenyl]boronic acid is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and other high-tech applications.
Mechanism of Action
The mechanism by which [3-(pentafluoroethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In biological systems, it can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pentafluoroethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the pentafluoroethyl group, making it less reactive and less stable in certain reactions.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups, making it a stronger Lewis acid but less versatile in cross-coupling reactions.
Uniqueness: The presence of the pentafluoroethyl group in [3-(pentafluoroethyl)phenyl]boronic acid imparts unique electronic properties, enhancing its reactivity and stability. This makes it particularly valuable in applications where high reactivity and stability are required, such as in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C8H6BF5O2 |
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Molecular Weight |
239.94 g/mol |
IUPAC Name |
[3-(1,1,2,2,2-pentafluoroethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF5O2/c10-7(11,8(12,13)14)5-2-1-3-6(4-5)9(15)16/h1-4,15-16H |
InChI Key |
LPPVASVLKDQORZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C(F)(F)F)(F)F)(O)O |
Origin of Product |
United States |
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